molecular formula C15H20N4S B12476157 1-cyclohexyl-5-[(2-phenylethyl)sulfanyl]-1H-tetrazole

1-cyclohexyl-5-[(2-phenylethyl)sulfanyl]-1H-tetrazole

Cat. No.: B12476157
M. Wt: 288.4 g/mol
InChI Key: VJURFLAUCAGCEY-UHFFFAOYSA-N
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Description

1-cyclohexyl-5-[(2-phenylethyl)sulfanyl]-1H-tetrazole is a compound that belongs to the class of tetrazoles, which are known for their diverse applications in medicinal chemistry and material science Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

The synthesis of 1-cyclohexyl-5-[(2-phenylethyl)sulfanyl]-1H-tetrazole typically involves the reaction of cyclohexylamine with 2-phenylethyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate is then cyclized with sodium azide under acidic conditions to yield the desired tetrazole compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Chemical Reactions Analysis

1-cyclohexyl-5-[(2-phenylethyl)sulfanyl]-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles.

Scientific Research Applications

1-cyclohexyl-5-[(2-phenylethyl)sulfanyl]-1H-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclohexyl-5-[(2-phenylethyl)sulfanyl]-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes or receptors. This binding can inhibit the activity of the target enzyme or receptor, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

1-cyclohexyl-5-[(2-phenylethyl)sulfanyl]-1H-tetrazole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H20N4S

Molecular Weight

288.4 g/mol

IUPAC Name

1-cyclohexyl-5-(2-phenylethylsulfanyl)tetrazole

InChI

InChI=1S/C15H20N4S/c1-3-7-13(8-4-1)11-12-20-15-16-17-18-19(15)14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2

InChI Key

VJURFLAUCAGCEY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)SCCC3=CC=CC=C3

Origin of Product

United States

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